Specific Scientific Field: Biochemistry and Pharmacology
Summary of the Application: UK-356618 is a potent, selective inhibitor of Matrix metalloproteinase MMP3 (stromelysin-1). It has been used to study its effect on amitriptyline-induced glial cell line-derived neurotrophic factor (GDNF) mRNA expression and to confirm its influence on amitriptyline-induced zymographic MMP-9 activation in rat C6 astroglial cells .
Methods of Application: The compound is typically dissolved in DMSO to a concentration of ≥25 mg/mL and stored at 2-8°C . It is then applied to the cells in vitro to study its effects.
Results or Outcomes: UK 356618 has shown the potential to inhibit interleukin (IL)-6-induced cell migration in NCI H446 small cell lung cancer cells in vitro . The IC50 of MMP-3 is 5.9 nM, and it has a selectivity of 140-fold vs MMP-1, -2, -9, and -14 .
Specific Scientific Field: Neuroscience
Summary of the Application: UK 356618 has been used in studies investigating its effects on hyperglycemia-exacerbated brain damage .
Methods of Application: In these studies, UK 356618 is administered in a rat model of ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO) .
Results or Outcomes: The compound has been found to reduce hyperglycemia-exacerbated increases in brain edema and hemorrhagic transformation in the cortex and striatum .
Specific Scientific Field: Oncology
Summary of the Application: UK 356618 has been used to study its potential to inhibit interleukin (IL)-6-induced cell migration in NCI H446 small cell lung cancer cells in vitro .
Results or Outcomes: UK 356618 has shown the potential to inhibit interleukin (IL)-6-induced cell migration in NCI H446 small cell lung cancer cells in vitro .
UK 356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), a key enzyme involved in the degradation of extracellular matrix components. The compound has a chemical structure characterized by its specific binding affinity to MMP-3, with an inhibitory concentration (IC50) of approximately 5.9 nanomolar. This selectivity is significant as it distinguishes UK 356618 from other matrix metalloproteinases, making it a valuable tool in biological research and potential therapeutic applications .
UK 356618 primarily functions through competitive inhibition of MMP-3 activity. The compound binds to the active site of MMP-3, preventing substrate access and subsequent proteolytic activity. This mechanism can be summarized as follows:
The biological activity of UK 356618 is primarily linked to its role as an MMP-3 inhibitor. By inhibiting this enzyme, UK 356618 may have therapeutic implications in conditions characterized by excessive matrix degradation, such as:
In vitro studies have demonstrated that UK 356618 exhibits minimal activity against other MMPs, highlighting its selectivity and potential for targeted therapies.
The synthesis of UK 356618 involves multiple steps typical for organic compounds aimed at achieving high purity and yield. While specific synthetic routes may vary, a general approach includes:
The detailed synthetic pathway may involve proprietary methods not disclosed in public literature but typically adheres to established organic synthesis protocols .
UK 356618 has several applications in both research and potential clinical settings:
Interaction studies involving UK 356618 focus on its binding affinity and selectivity among various metalloproteinases. Research indicates that UK 356618 exhibits a high degree of selectivity for MMP-3 over other related enzymes, such as:
These studies are crucial for understanding the compound's mechanism of action and potential side effects when used therapeutically .
Several compounds exhibit similar properties to UK 356618 in terms of being matrix metalloproteinase inhibitors. Below is a comparison highlighting their unique features:
UK 356618 stands out due to its exceptional selectivity for MMP-3 compared to these other compounds, making it particularly valuable for targeted therapeutic strategies.
Irritant